molecular formula C5H7NO2S B8387670 (4R)-4-Acetylthio-2-oxoazetidine

(4R)-4-Acetylthio-2-oxoazetidine

Cat. No.: B8387670
M. Wt: 145.18 g/mol
InChI Key: NYOUQWVIMBQOJL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Acetylthio-2-oxoazetidine is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

S-[(2R)-4-oxoazetidin-2-yl] ethanethioate

InChI

InChI=1S/C5H7NO2S/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m1/s1

InChI Key

NYOUQWVIMBQOJL-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)S[C@@H]1CC(=O)N1

Canonical SMILES

CC(=O)SC1CC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (0°-5° C.) oxygen-free 1 N NaOH solution (27.5 ml.) was added thioacetic acid (2.09 g., 27.5 mmole) at such a rate that the temperature was maintained between 0°-5° C. The resulting solution was added dropwise (over 20 min.) to a cold (0.5° C.) oxygen-free aqueous solution (11 ml.) of 4-acetoxy-2-azetidinone (3.23 g., 25 mmole) [prepared in Liebigs Ann. Chem., 539 (1974)]. The reaction mixture was stirred under a nitrogen atmosphere for 0.5 hr. at 0°-5° C. and for 2-2.5 hr. at 23°-25° C. before being extracted with chloroform (4×25 ml.). The organic extracts were combined, washed with water (10 ml.), dried over anhydrous Na2SO4 and concentrated to a yellow syrup, 3.3 g., 91% yield. The title product was found to be identical to the sample prepared by Clauss in Liebigs Ann. Chem., 539 (1974). δ (ppm, CDCl3), 7.2 (1H, NH), 5.23 (1H, dd, Jcis =2.8, Jtrans =5.0, H-H), 3.55 (1H, ddd, Jgem =15.2, JHNH =2.0, H-3 trans), 2.95 (1H, ddd, Jgem =15.2, Jcis =2.8, JHNHS1, H-3 cis) and 2.36 (3H, s, methyl).
Quantity
27.5 mL
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reactant
Reaction Step One
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2.09 g
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reactant
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0 (± 1) mol
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reactant
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11 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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4-Acetylthio-2-azetidinone
Yield
91%

Synthesis routes and methods II

Procedure details

To a cold (0°-5°) oxygen-free 1N NaOH solution (803 ml.) was added over 20 minutes thioacetic acid (57 ml., 61 g., 0.803 mole). The resulting solution was added in ca 20 minutes to a cold (10°) oxygen-free solution of 4-acetoxyazetidinone (94 g., 0.730 mole) in water (300 ml.). The pH of the resulting solution was immediately adjusted to 7.4 with solid NaHCO3. The cooling bath was removed and the solution was stirred for 2.75 hours. The mixture was then extracted with chloroform, the combined organic extracts washed with water (150 ml.) and dried over sodium sulfate. Concentration on a rotary evaporator left a yellow oil (95.3 g., 90%) which solidified to a yellow solid on cooling and seeding. This solid was found identical (by IR, NMR and TLC) to the product obtained in Preparation 1.
Quantity
803 mL
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reactant
Reaction Step One
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57 mL
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reactant
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0 (± 1) mol
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reactant
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94 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-Acetylthio-2-azetidinone

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Name
COC(=O)C(=O)N1C(=O)CC1SC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)SC1CC(=O)N1

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